Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10245735
InChI: InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-17-9-14(3)10-18-21(17)16(11-19(22)26-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3
SMILES: CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC(C)C
Molecular Formula: C21H20O5
Molecular Weight: 352.4 g/mol

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate

CAS No.:

Cat. No.: VC10245735

Molecular Formula: C21H20O5

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate -

Specification

Molecular Formula C21H20O5
Molecular Weight 352.4 g/mol
IUPAC Name propan-2-yl 2-(7-methyl-2-oxo-4-phenylchromen-5-yl)oxyacetate
Standard InChI InChI=1S/C21H20O5/c1-13(2)25-20(23)12-24-17-9-14(3)10-18-21(17)16(11-19(22)26-18)15-7-5-4-6-8-15/h4-11,13H,12H2,1-3H3
Standard InChI Key MOUIEBLANHVNCX-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC(C)C
Canonical SMILES CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC(C)C

Introduction

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate is a synthetic organic compound with a molecular formula of C21H20O5 and a molecular weight of approximately 352.391 g/mol . This compound features a coumarin backbone, which is significant for its biological activity. The structure includes an isopropyl ester group that influences its solubility and reactivity.

Synthesis and Preparation

The synthesis of Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate typically involves the esterification of 7-hydroxy-4-methylcoumarin with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures. Industrial production methods may employ continuous flow reactors and automated systems to enhance efficiency and scalability.

Biological Activities

Isopropyl ((7-methyl-2-oxo-4-phenyl-2H-chromen-5-YL)oxy)acetate exhibits notable biological activities:

  • Antimicrobial Properties: It shows effectiveness against various bacterial strains, particularly Gram-positive bacteria. For example, it inhibits the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL.

  • Anticancer Activity: The compound induces apoptosis in cancer cell lines, including breast and colon cancer cells, by inhibiting specific signaling pathways associated with cell proliferation.

Research Findings

Recent studies highlight its potential as a lead compound for drug development. Derivatives of this compound have shown enhanced anticancer activity, emphasizing the importance of structural modifications for improved efficacy. Additionally, combining this compound with other chemotherapeutic agents results in synergistic effects, reducing the required doses for effective treatment.

Applications in Science and Industry

This compound is used as a building block in the synthesis of more complex organic molecules. It is also explored for its potential therapeutic effects in medicine and utilized in the production of dyes and fragrances in industry.

Antimicrobial Activity

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1550
Escherichia coli12100
Bacillus subtilis1825

Anticancer Activity

Cancer Cell LineConcentration (µg/mL)Viability Reduction (%)
MCF-7 (Breast Cancer)50Approximately 60%

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